molecular formula C10H13N5O2S B12807649 1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- CAS No. 132062-69-2

1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)-

Cat. No.: B12807649
CAS No.: 132062-69-2
M. Wt: 267.31 g/mol
InChI Key: YIESZIKBQOMSEZ-RNFRBKRXSA-N
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Description

1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- is a chemical compound with the molecular formula C10H13N5O2S It is characterized by the presence of an oxathiane ring, a methanol group, and a purine base with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- typically involves the following steps:

    Formation of the Oxathiane Ring: The oxathiane ring can be synthesized through the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions.

    Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methanol group.

    Attachment of the Purine Base: The purine base with an amino group can be attached to the oxathiane ring through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the oxathiane ring or the purine base.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of DNA synthesis, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • **1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)-
  • **1,4-Thioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)-

Uniqueness

1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- is unique due to the presence of the oxathiane ring, which imparts distinct chemical properties and reactivity compared to similar compounds with dioxane or thioxane rings. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

132062-69-2

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-oxathian-2-yl]methanol

InChI

InChI=1S/C10H13N5O2S/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-18-2-6(1-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

YIESZIKBQOMSEZ-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H](O[C@H](CS1)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(OC(CS1)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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